molecular formula C28H31N3O2 B253069 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide

Cat. No. B253069
M. Wt: 441.6 g/mol
InChI Key: TXVMFLDJDNZYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide, commonly known as IBP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. IBP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of IBP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of various diseases.
Biochemical and Physiological Effects:
IBP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). IBP also inhibits the production of nitric oxide, which is a key mediator of inflammation.

Advantages and Limitations for Lab Experiments

IBP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated by animals. However, IBP has some limitations, such as its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on IBP. One area of research is the development of new analogs of IBP with improved pharmacological properties. Another area of research is the investigation of the potential use of IBP in the treatment of other diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of IBP and to explore its potential as a therapeutic agent.
Conclusion:
In conclusion, IBP is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities, and has potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of IBP involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2,2-diphenylacetic acid in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

IBP has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. IBP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H31N3O2/c1-21(2)28(33)31-19-17-30(18-20-31)25-15-13-24(14-16-25)29-27(32)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,21,26H,17-20H2,1-2H3,(H,29,32)

InChI Key

TXVMFLDJDNZYPR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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